2-Nitrophenyl pentyl methylphosphonate
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Overview
Description
2-Nitrophenyl pentyl methylphosphonate is an organophosphorus compound characterized by the presence of a nitrophenyl group, a pentyl chain, and a methylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl pentyl methylphosphonate typically involves the reaction of 2-nitrophenol with pentyl methylphosphonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl pentyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methylphosphonate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Bases such as sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
2-Nitrophenyl pentyl methylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl pentyl methylphosphonate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The methylphosphonate moiety can act as a phosphate mimic, interfering with phosphate-dependent processes in biological systems. The overall effect of the compound depends on its binding affinity and specificity for the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrophenyl ethyl methylphosphonate
- 2-Nitrophenyl butyl methylphosphonate
- 2-Nitrophenyl hexyl methylphosphonate
Comparison
2-Nitrophenyl pentyl methylphosphonate is unique due to its specific chain length and the presence of the nitrophenyl group. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the nitrophenyl group also imparts distinct electronic and steric effects, influencing the compound’s overall behavior in various applications.
Properties
CAS No. |
59223-32-4 |
---|---|
Molecular Formula |
C12H18NO5P |
Molecular Weight |
287.25 g/mol |
IUPAC Name |
1-[methyl(pentoxy)phosphoryl]oxy-2-nitrobenzene |
InChI |
InChI=1S/C12H18NO5P/c1-3-4-7-10-17-19(2,16)18-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI Key |
LGCMQGSXPHSARQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(C)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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